Ac-Arg-Gly-Lys(Ac)-AMC

説明

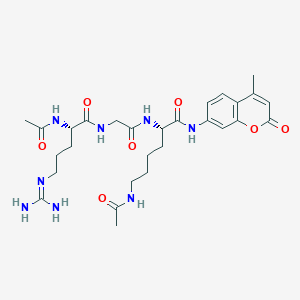

Ac-Arg-Gly-Lys(Ac)-AMC is a useful research compound. Its molecular formula is C28H40N8O7 and its molecular weight is 600.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Ac-Arg-Gly-Lys(Ac)-AMC is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

This compound acts as a substrate for HDAC . In biochemistry, a substrate is a molecule upon which an enzyme acts. Enzymes catalyze chemical reactions involving the substrate(s). In the case of a single substrate, the substrate binds with the enzyme active site, and an enzyme-substrate complex is formed. The substrate is transformed into one or more products, which are then released from the active site. The active site is now free to accept another substrate molecule.

Biochemical Pathways

The compound is involved in the histone deacetylation pathway . Histone deacetylation is a process in cell biology in which acetyl groups are removed from histone proteins. Deacetylation condenses DNA structure, reducing transcription and thereby decreasing gene expression.

生化学分析

Biochemical Properties

Ac-Arg-Gly-Lys(Ac)-AMC plays a crucial role in biochemical reactions involving HDACs. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. The acetylated lysine in this compound serves as a substrate for HDACs, which deacetylate the lysine residue. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage, allowing for the quantification of HDAC activity. The interaction between this compound and HDACs is specific and relies on the recognition of the acetylated lysine by the enzyme’s active site .

Cellular Effects

This compound influences various cellular processes by modulating HDAC activity. HDACs play a critical role in regulating gene expression, cell cycle progression, and cellular differentiation. By serving as a substrate for HDACs, this compound can be used to study the effects of HDAC inhibition or activation on cell function. For example, HDAC inhibitors, which prevent the deacetylation of this compound, can lead to increased acetylation of histone proteins, resulting in changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of HDACs. The acetylated lysine residue of this compound is recognized and bound by the HDAC enzyme, which catalyzes the removal of the acetyl group. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage. The fluorescence intensity can be measured to determine the enzymatic activity of HDACs. Additionally, HDAC inhibitors can be used to block the deacetylation of this compound, providing insights into the regulation of HDAC activity and its impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for accurate measurement of HDAC activity. It is typically stored at -20°C to maintain its integrity. Over time, the compound may degrade, leading to reduced fluorescence and inaccurate results. Long-term studies using this compound should account for potential degradation and ensure proper storage conditions to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may effectively serve as a substrate for HDACs, allowing for the study of enzymatic activity and regulation. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function. It is important to determine the optimal dosage for experimental studies to avoid threshold effects and ensure accurate results .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation and deacetylation. The compound interacts with HDACs, which catalyze the removal of acetyl groups from lysine residues on histone proteins. This deacetylation reaction is a key step in the regulation of gene expression and chromatin structure. By serving as a substrate for HDACs, this compound provides insights into the metabolic pathways that control histone modifications and their impact on cellular processes .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where HDACs are active. The compound may interact with transporters or binding proteins that facilitate its localization to specific cellular regions. The distribution of this compound can influence its effectiveness as a substrate for HDACs and its ability to modulate enzymatic activity. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it interacts with HDACs. Targeting signals or post-translational modifications may influence the localization of this compound, affecting its ability to serve as a substrate for HDACs. Understanding the subcellular localization of this compound can provide insights into its role in regulating histone acetylation and deacetylation .

生物活性

Ac-Arg-Gly-Lys(Ac)-AMC is a synthetic peptide that serves as a substrate for histone deacetylases (HDACs), which are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from lysine residues on histones. This compound has gained attention in biochemical research due to its role in HDAC activity assays and its potential implications in cancer therapy and epigenetic regulation.

- Molecular Formula : CHNO

- Molecular Weight : 600.67 g/mol

- CAS Number : 660846-97-9

- Purity : Typically >95% as determined by HPLC .

Biological Activity

This compound is primarily utilized in high-throughput screening assays to measure HDAC activity. The mechanism involves the initial deacetylation of the lysine residue by HDAC, followed by cleavage of the AMC (7-amino-4-methylcoumarin) moiety by trypsin, resulting in a fluorescent signal that can be quantitatively measured.

- Deacetylation : The HDAC enzyme removes the acetyl group from the lysine residue of this compound.

- Fluorescence Release : Trypsin cleaves the peptide bond, releasing the fluorescent AMC, which can be detected using fluorescence spectroscopy.

HDAC Inhibition and Cancer Therapy

Research has shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. This compound has been used to evaluate the potency of various HDAC inhibitors, providing insights into their therapeutic potential. For instance, studies have demonstrated that treatment with specific HDAC inhibitors leads to increased levels of acetylated histones, indicating effective inhibition of HDAC activity .

Comparative Studies on Substrates

A comparative analysis was conducted using this compound against other fluorogenic substrates. The results indicated that this compound exhibits higher sensitivity and specificity for certain HDAC isoforms compared to traditional substrates like acetylated histone peptides .

Data Table: Comparison of Substrates for HDAC Activity Assays

| Substrate | Sensitivity | Specificity | Fluorescent Signal | Reference |

|---|---|---|---|---|

| This compound | High | High | Strong | |

| Acetylated Histone Peptide | Moderate | Moderate | Moderate | |

| Other Fluorogenic Substrates | Low | Low | Weak |

Applications in Epigenetics

The ability of this compound to facilitate the study of HDACs makes it a valuable tool in epigenetic research. By understanding how HDACs regulate gene expression, researchers can develop novel therapeutic strategies for diseases such as cancer, where epigenetic modifications play a crucial role.

化学反応の分析

Reaction Mechanism

Ac-RGK(Ac)-AMC undergoes sequential enzymatic modifications:

-

Deacetylation by HDAC : HDAC removes the acetyl group from the ε-amino group of lysine, generating Ac-RGK-AMC .

-

Trypsin Cleavage : The deacetylated lysine residue becomes accessible to trypsin, which hydrolyzes the peptide bond C-terminal to lysine, releasing fluorescent 7-amino-4-methylcoumarin (AMC) .

Key Reaction Steps

| Step | Enzyme | Substrate | Product | Detection Method |

|---|---|---|---|---|

| 1 | HDAC | Ac-RGK(Ac)-AMC | Ac-RGK-AMC | N/A (non-fluorescent) |

| 2 | Trypsin | Ac-RGK-AMC | AMC | Fluorescence (Ex/Em: 380/460 nm) |

The reaction buffer typically includes 25 mM Tris-HCl (pH 8.0) and 137 mM NaCl, with HDAC activity measured at 37°C .

HDAC Binding Parameters

-

Substrate Specificity : Ac-RGK(Ac)-AMC is selective for HDAC isoforms that recognize short acetylated peptides, particularly HDAC1, HDAC2, and HDAC3 .

-

Competitive Inhibition : Ki values for inhibitors like trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA) are determined using this substrate, showing IC₅₀ values in the nanomolar range .

Trypsin Cleavage Efficiency

-

Optimal Conditions : Trypsin (0.25–2.5 mg/mL) incubates with deacetylated substrate for 30–60 min .

-

Fluorescence Yield : Linear correlation between AMC release and HDAC activity (R² > 0.98) .

Comparative Analysis with Other Substrates

Ac-RGK(Ac)-AMC outperforms earlier substrates in specificity and signal-to-noise ratio:

Advantages include reduced trypsin concentrations and minimized background fluorescence .

Stability and Handling

Limitations and Optimizations

-

Trypsin Dependency : Requires rigorous optimization to avoid over-digestion .

-

Non-HDAC Interactions : Acetylated arginine residues may interact with non-target proteases, necessitating control assays .

This substrate remains indispensable for profiling HDAC activity, offering reproducibility and sensitivity critical for translational research .

特性

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKINWCDDLXSZ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。